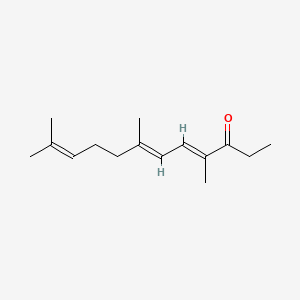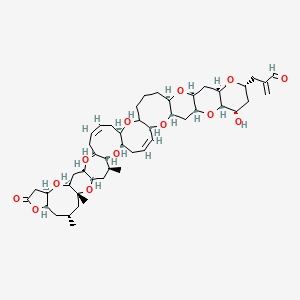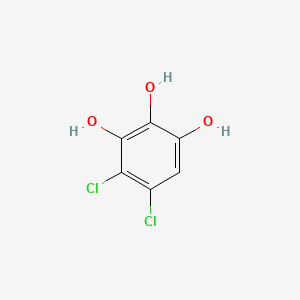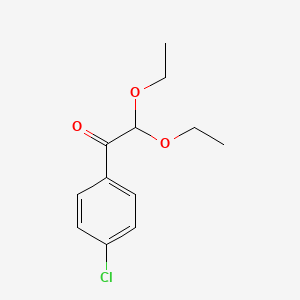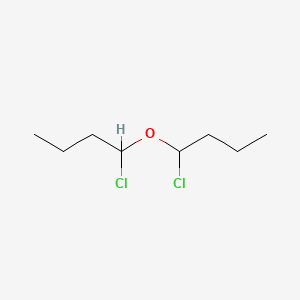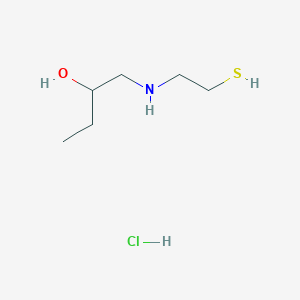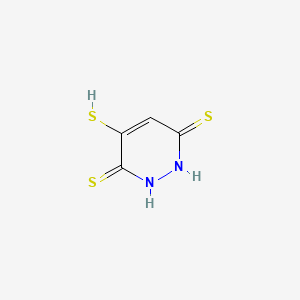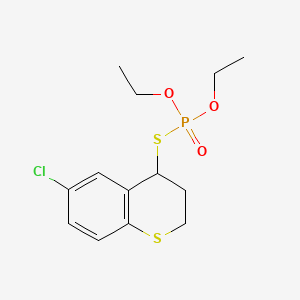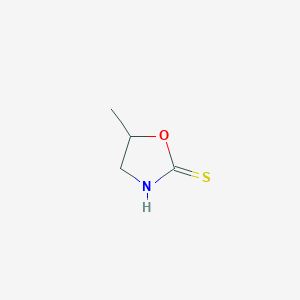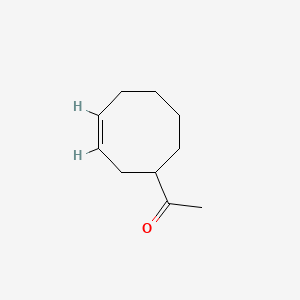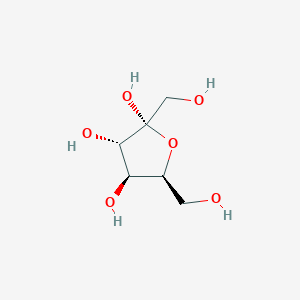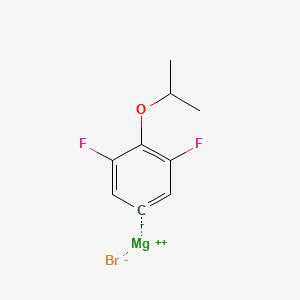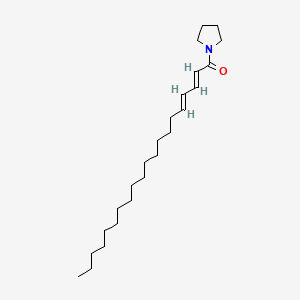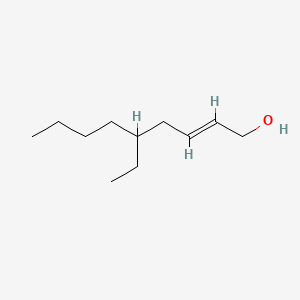
5-Ethylnon-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylnon-2-en-1-ol: is an organic compound with the molecular formula C11H22O . It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an ethyl group and a nonenyl chain with a double bond at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylnon-2-en-1-ol typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of an aldehyde with a ketone to form a β-hydroxy aldehyde or ketone.
Reduction: The β-hydroxy compound is then reduced to form the corresponding alcohol.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding unsaturated aldehyde or ketone. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Ethylnon-2-en-1-ol can undergo oxidation reactions to form aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products:
Oxidation: Formation of 5-ethylnon-2-enal or 5-ethylnon-2-enone.
Reduction: Formation of 5-ethylnonan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Ethylnon-2-en-1-ol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a model compound to study the metabolism of alcohols and their effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of plasticizers and surfactants.
Mechanism of Action
The mechanism of action of 5-Ethylnon-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond in the nonenyl chain can participate in various chemical reactions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
5-Methylnon-2-en-1-ol: Similar structure but with a methyl group instead of an ethyl group.
5-Propylhept-2-en-1-ol: Similar structure but with a propyl group instead of an ethyl group.
5-Butyloct-2-en-1-ol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 5-Ethylnon-2-en-1-ol is unique due to its specific combination of an ethyl group and a nonenyl chain with a double bond. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the fragrance and flavor industry.
Properties
CAS No. |
93840-82-5 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(E)-5-ethylnon-2-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-5-8-11(4-2)9-6-7-10-12/h6-7,11-12H,3-5,8-10H2,1-2H3/b7-6+ |
InChI Key |
JOUGWEAOYMZAGM-VOTSOKGWSA-N |
Isomeric SMILES |
CCCCC(CC)C/C=C/CO |
Canonical SMILES |
CCCCC(CC)CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


